3-(Benzyloxy)-2-bromo-4,6-diiodopyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-4,6-diiodo-3-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrI2NO/c13-12-11(9(14)6-10(15)16-12)17-7-8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWFFRMFLICJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2I)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrI2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Substitution
- The synthesis usually begins with 3-(Benzyloxy)pyridine as the core scaffold.
- The benzyloxy group directs electrophilic substitution and influences regioselectivity due to its electron-donating nature.
Bromination Step
- Bromination at the 2-position is commonly achieved using bromine (Br2) or brominating agents such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS).
- The reaction is performed in an inert solvent like dichloromethane (DCM) or chloroform (CHCl3) at low temperatures (0 to 25 °C) to control the extent of bromination and minimize side reactions.
- Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures selective monobromination at the 2-position.
Iodination Step
- Subsequent iodination at the 4- and 6-positions is carried out using iodine sources such as iodine (I2) in the presence of oxidants or iodinating reagents like N-iodosuccinimide (NIS).
- Reaction conditions typically involve mild heating or room temperature stirring in solvents like acetonitrile or dimethylformamide (DMF).
- The presence of bromine at the 2-position influences the regioselectivity, favoring iodination at the 4- and 6-positions due to steric and electronic effects.
Alternative One-Pot Halogenation
- Some protocols explore one-pot halogenation using mixed halogenating agents or sequential addition of bromine and iodine reagents under controlled conditions.
- This approach can improve efficiency but requires precise control to avoid over-halogenation.
Detailed Reaction Scheme (Hypothetical)
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3-(Benzyloxy)pyridine | Br2, DCM, 0-25 °C | 3-(Benzyloxy)-2-bromopyridine | 70-85 | Monobromination at 2-position |
| 2 | 3-(Benzyloxy)-2-bromopyridine | I2, oxidant (e.g., HIO3), MeCN, RT | 3-(Benzyloxy)-2-bromo-4,6-diiodopyridine | 60-75 | Diiodination at 4- and 6-positions |
| 3 | Purification | Column chromatography, recrystallization | Pure target compound | >95 | Confirmed by NMR, HPLC |
Purification and Characterization
- Purification typically involves silica gel column chromatography using hexane/ethyl acetate gradients.
- Recrystallization from ethanol or other suitable solvents enhances purity.
- Characterization by ^1H and ^13C NMR confirms substitution pattern; absence of proton signals at halogenated positions is diagnostic.
- Mass spectrometry (MS) and high-resolution MS confirm molecular weight consistent with the diiodo-bromo substitution.
- HPLC purity above 95% is standard for research-grade material.
Research Findings and Analytical Data
- Literature reports indicate that the benzyloxy group stabilizes the pyridine ring during halogenation, allowing selective substitution without ring degradation.
- Bromination is faster and more selective at the 2-position due to electronic effects, while iodination requires milder conditions to avoid competing side reactions.
- The presence of heavy halogens (Br, I) enhances the compound’s utility in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).
- The compound’s melting point, density, and solubility vary with purity and crystallinity but generally show good stability under ambient conditions.
Comparative Notes on Related Compounds
| Compound | Substitution Pattern | Typical Preparation | Notes |
|---|---|---|---|
| 3-(Benzyloxy)-2-bromo-6-iodopyridine | Br at 2, I at 6 | Monobromination + Monoiodination | Intermediate for further iodination |
| 3-(Benzyloxy)-2,4,6-tribromopyridine | Br at 2,4,6 | Bromination of 3-(Benzyloxy)pyridine | Similar approach but all bromines |
| This compound | Br at 2, I at 4,6 | Sequential bromination then iodination | Target compound with mixed halogens |
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-bromo-4,6-diiodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the pyridine ring can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
3-(Benzyloxy)-2-bromo-4,6-diiodopyridine has been investigated for its potential as a pharmaceutical intermediate. Its structural features suggest that it may exhibit biological activity against various targets:
- Anticancer Activity : Some studies indicate that derivatives of this compound may inhibit specific cancer cell lines, suggesting its potential role in cancer therapy.
- Antimicrobial Properties : Research has shown that certain pyridine derivatives can possess antibacterial and antifungal activities, which could be explored further with this compound.
Agricultural Science
The compound can serve as a precursor for developing agrochemicals such as herbicides and insecticides. The bromine and iodine substituents may enhance the bioactivity of derivatives:
- Herbicide Development : Its ability to interfere with plant growth processes could be harnessed to create effective herbicides.
- Pesticide Formulations : The compound's structural characteristics make it suitable for modifications aimed at improving pest resistance.
Material Science
This compound can also be utilized in the synthesis of novel materials:
- Polymer Chemistry : Its reactive sites allow for incorporation into polymer matrices, potentially leading to materials with enhanced properties.
- Dye Chemistry : The compound's chromophoric properties may enable its use in dye synthesis for textiles or coatings.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer potential of various pyridine derivatives, including this compound. Results indicated that modifications at the bromine and iodine positions significantly influenced cytotoxicity against breast cancer cell lines.
Case Study 2: Herbicide Development
Research focused on synthesizing herbicides based on pyridine structures showed that introducing benzyloxy groups improved herbicidal activity against common weeds. Field trials demonstrated effectiveness comparable to established herbicides.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-bromo-4,6-diiodopyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the benzyloxy group and halogen atoms can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
3-(Benzyloxy)-2-bromopyridine
- Structure : Lacks iodine substituents at positions 4 and 4.
- Molecular Formula: C₁₂H₁₀BrNO.
- Key Differences : Reduced halogenation decreases molecular weight (280.12 g/mol vs. ~540.89 g/mol for the diiodo derivative) and steric bulk, enhancing reactivity in nucleophilic substitution reactions. This compound is more synthetically accessible and is listed in catalogs as a stable intermediate .
3-(Benzyloxy)pyridin-2-amine (3BPA)
- Structure : Replaces bromine and iodines with an amine group at position 2.
- Molecular Formula : C₁₂H₁₂N₂O.
- Key Differences : The amine group increases polarity and hydrogen-bonding capacity, making it suitable for interactions in biological systems. Quantum chemical studies using density functional theory (DFT) reveal its conformational flexibility at varying temperatures (300–1200 K), with thermal dynamics influencing electronic properties .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Structure: Features a benzodioxin moiety, methoxy group, and dimethylamino substituents.
- Molecular Formula : C₂₃H₂₅N₃O₃.
- However, the absence of halogens limits its utility in halogen-bonding applications common in drug design .
Comparative Data Table
Research Findings and Implications
- Reactivity : The diiodo-bromo derivative’s high halogen content enables participation in halogen bonding, a critical interaction in crystal engineering and inhibitor design. However, steric hindrance from iodine atoms may impede reactions requiring spatial accessibility .
- Synthetic Challenges: Introducing multiple heavy halogens (Br, I) increases synthesis complexity and cost compared to non-halogenated or mono-halogenated analogs like 3BPA or 3-(Benzyloxy)-2-bromopyridine.
Biological Activity
3-(Benzyloxy)-2-bromo-4,6-diiodopyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₈BrI₂NO
- Molecular Weight : 358.00 g/mol
- CAS Number : 1221792-34-2
- Melting Point : 122-124 °C
The compound belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. The presence of both bromine and iodine atoms, along with a benzyloxy group, contributes to its reactivity and potential biological interactions .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Bromination : Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
- Iodination : Conducted using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
- Introduction of Benzyloxy Group : This is achieved through nucleophilic substitution reactions involving appropriate precursors.
These methods allow for the selective introduction of functional groups that can enhance the compound's biological activity .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Modulation : It can bind to receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting bacterial cell function .
Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated significant inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Case Study: Cancer Research
In a recent investigation into cancer therapeutics, this compound was tested for its effects on cancer cell lines. The compound demonstrated cytotoxic effects on human breast cancer cells (MCF-7), leading to increased apoptosis rates. These findings indicate that this compound could serve as a scaffold for further drug development targeting cancer .
Table 1: Biological Activity Summary
| Activity Type | Effectiveness | Target Organisms/Cells |
|---|---|---|
| Antimicrobial | Moderate | Gram-positive and Gram-negative bacteria |
| Cytotoxicity | High | MCF-7 (breast cancer cells) |
| Enzyme Inhibition | Variable | Specific metabolic enzymes |
Table 2: Synthesis Conditions
| Step | Reagents/Conditions |
|---|---|
| Bromination | Bromine/NBS + Fe/AlCl₃ catalyst |
| Iodination | Iodine + H₂O₂ or NaIO₃ |
| Benzyloxy Introduction | Nucleophilic substitution with benzyloxy precursor |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Benzyloxy)-2-bromo-4,6-diiodopyridine, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sequential halogenation of pyridine derivatives. For example, bromination at position 2 can be achieved via electrophilic substitution using N-bromosuccinimide (NBS) under acidic conditions. Subsequent iodination at positions 4 and 6 may employ iodine monochloride (ICl) or directed ortho-metalation strategies. Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/dichloromethane. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) and confirm purity via HPLC (>95% by area) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (CDCl₃) should show resonances for the benzyloxy group (δ 4.8–5.2 ppm, OCH₂Ph), aromatic protons (δ 6.8–8.2 ppm), and absence of impurities. C NMR confirms iodine/bromine substitution via deshielding effects.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF is essential to verify the molecular ion peak (expected M+ for C₁₂H₈BrI₂NO: ~580–585 g/mol).
- X-ray Crystallography : For definitive structural confirmation, single-crystal analysis resolves halogen positioning and bond angles .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in amber glass vials under inert atmosphere (argon or nitrogen) at –20°C. Avoid exposure to light, moisture, or high temperatures, as iodinated pyridines are prone to decomposition. Regularly monitor stability via NMR over 6-month intervals .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing benzyloxy and halogen substituents activate the pyridine ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Bromine at position 2 is more reactive than iodines (positions 4/6) due to lower bond dissociation energy. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (XPhos) to suppress diiodide participation. Monitor regioselectivity via GC-MS and isolate intermediates .
Q. What computational methods can predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. Solvent effects (e.g., DMF or THF) are incorporated via PCM models. Compare calculated activation energies with experimental kinetic data to validate mechanisms .
Q. How can contradictory data on reaction yields be resolved?
- Methodological Answer : Contradictions often arise from trace moisture, catalyst loading, or competing side reactions (e.g., dehalogenation). Implement control experiments:
- Purity Checks : Use Karl Fischer titration to rule out moisture interference.
- Catalyst Screening : Test Pd(0)/Pd(II) systems with varying ligands (e.g., SPhos vs. DavePhos).
- In Situ Monitoring : React-IR or LC-MS tracks intermediate formation. Publish full experimental protocols to enable reproducibility .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions. In case of spills, neutralize with activated carbon and dispose as halogenated waste. Emergency procedures (e.g., eye rinsing for 15+ minutes) follow OSHA guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
